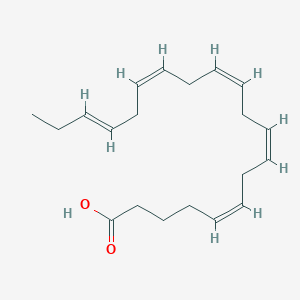

5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8,11,14,17-Eicosapentaenoic acid, (Z,Z,Z,Z,E)-: is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and five cis double bonds. It is commonly found in marine oils, particularly fish oil, and is known for its significant role in human health. This compound is a precursor to various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The chemical synthesis of 5,8,11,14,17-Eicosapentaenoic acid involves the elongation and desaturation of shorter-chain fatty acids.

Biotechnological Methods: Recent advancements have enabled the production of this compound using genetically engineered microorganisms.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5,8,11,14,17-Eicosapentaenoic acid can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Reduction: The compound can also undergo reduction reactions, although these are less common.

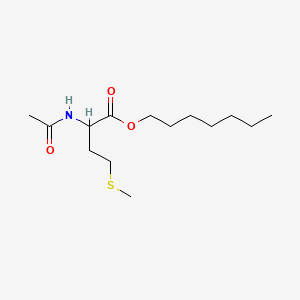

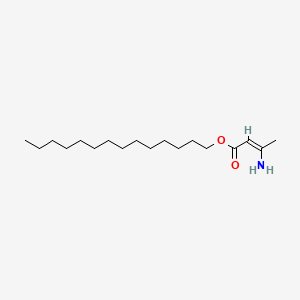

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen and enzyme catalysts such as lipoxygenases.

Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium.

Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.

Major Products:

Oxidized Metabolites: These include various hydroperoxides and hydroxides.

Reduced Products: These include saturated fatty acids.

Substituted Products: These include esters and amides.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a precursor in the synthesis of various eicosanoids, which are important signaling molecules .

Biology:

Medicine:

- Investigated for its potential benefits in reducing inflammation and cardiovascular diseases .

- Used in the formulation of dietary supplements and pharmaceuticals .

Industry:

Mecanismo De Acción

5,8,11,14,17-Eicosapentaenoic acid exerts its effects primarily through its conversion to eicosanoids, which are signaling molecules involved in various physiological processes. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play crucial roles in inflammation, immunity, and platelet aggregation .

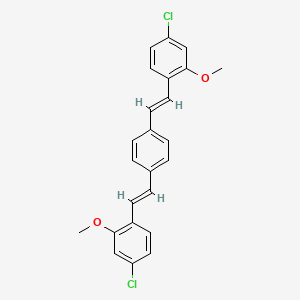

Comparación Con Compuestos Similares

5,8,11,14-Eicosatetraenoic acid: Another polyunsaturated fatty acid with four double bonds.

5,8,11,14,17-Docosapentaenoic acid: A similar compound with a 22-carbon chain and five double bonds.

5,8,11,14,17-Docosahexaenoic acid: A polyunsaturated fatty acid with a 22-carbon chain and six double bonds.

Uniqueness:

Propiedades

Número CAS |

124020-07-1 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6-,10-9-,13-12-,16-15- |

Clave InChI |

JAZBEHYOTPTENJ-KBRNBYEHSA-N |

SMILES isomérico |

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)

![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)

![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)